![molecular formula C17H15NO4 B13678577 Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate is a chemical compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is known for its unique structure, which includes a diphenylmethylene group attached to an aminooxy moiety, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate typically involves the reaction of diphenylmethyleneamine with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the original structure.
Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the diphenylmethyleneaminooxy group into various molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyleneaminooxy group can form stable complexes with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate include:
Methyl 3-oxopropanoate: A simpler ester without the diphenylmethyleneaminooxy group.
Diphenylmethyleneamine: The parent amine used in the synthesis of the compound.
Aminooxyacetic acid: A compound with a similar aminooxy functional group.
Uniqueness
What sets this compound apart is its unique combination of the diphenylmethylene and aminooxy groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
3-O-(benzhydrylideneamino) 1-O-methyl propanedioate |
InChI |
InChI=1S/C17H15NO4/c1-21-15(19)12-16(20)22-18-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChIキー |
IMSANSFERZSDHK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


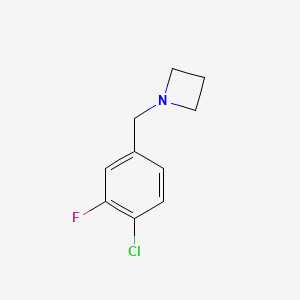
![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)
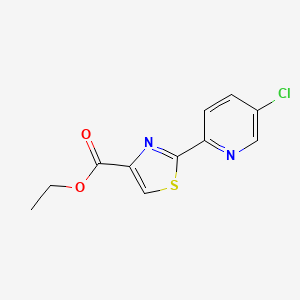
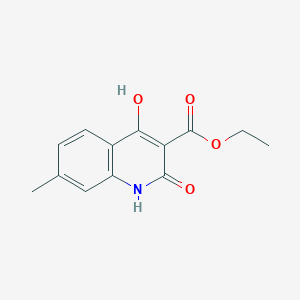
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
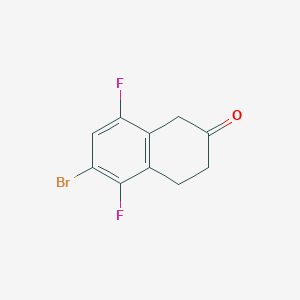
![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
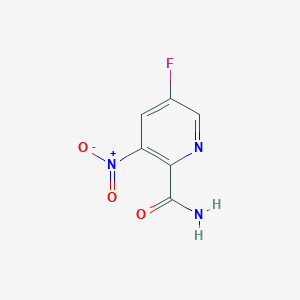
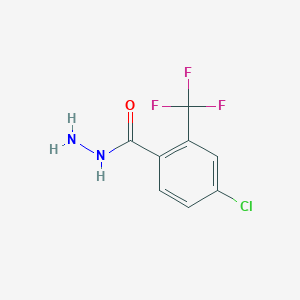
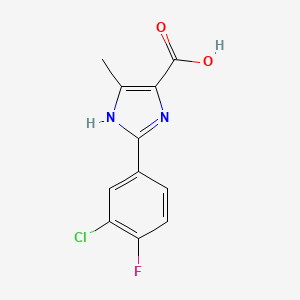
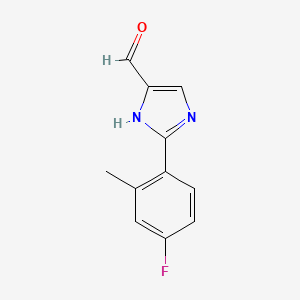
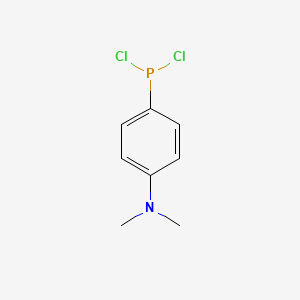
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)
